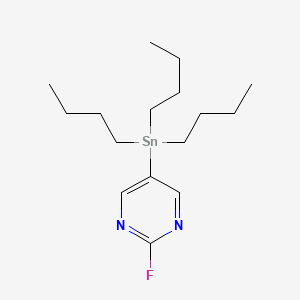
2-Fluoro-5-(tributylstannyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(tributylstannyl)pyrimidine is an organotin compound that is primarily used in organic synthesis. It is known for its role in Stille coupling reactions, which are widely used in the formation of carbon-carbon bonds. The compound has the molecular formula C16H29FN2Sn and a molecular weight of 387.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(tributylstannyl)pyrimidine typically involves the reaction of 2-fluoropyrimidine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2-Fluoropyrimidine+Tributyltin chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the transfer of the tributyltin group to a palladium catalyst, which then facilitates the coupling with an organic halide.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl iodides, bromides)
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-Fluoro-5-(tributylstannyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-Fluoro-5-(tributylstannyl)pyrimidine in Stille coupling reactions involves the formation of a palladium complex. The tributyltin group is transferred to the palladium catalyst, which then facilitates the coupling with an organic halide. This process results in the formation of a new carbon-carbon bond, with the release of a tributyltin halide byproduct.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Uniqueness
2-Fluoro-5-(tributylstannyl)pyrimidine is unique due to the presence of both a fluorine atom and a tributyltin group on the pyrimidine ring. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible through other synthetic routes. The fluorine atom also imparts unique electronic properties, making the compound valuable in the synthesis of pharmaceuticals and other biologically active molecules .
Properties
CAS No. |
1029654-38-3 |
|---|---|
Molecular Formula |
C16H29FN2Sn |
Molecular Weight |
387.1 g/mol |
IUPAC Name |
tributyl-(2-fluoropyrimidin-5-yl)stannane |
InChI |
InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; |
InChI Key |
CBFBYMMAJUMWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


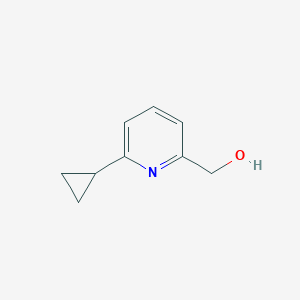
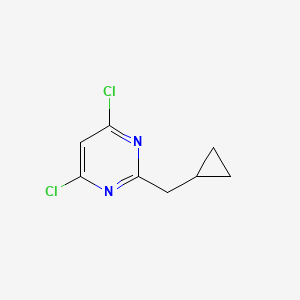
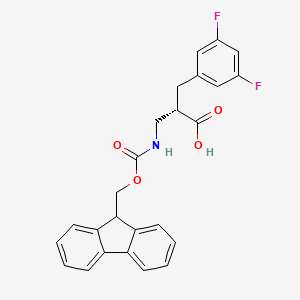
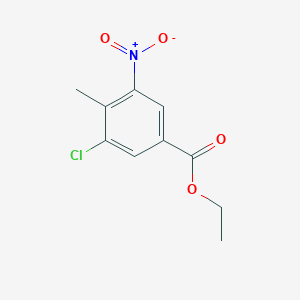
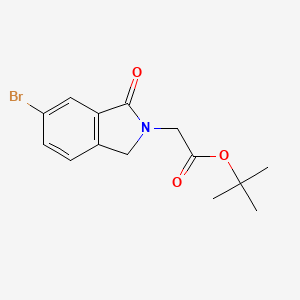
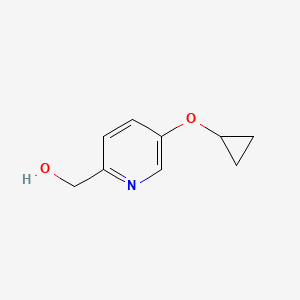
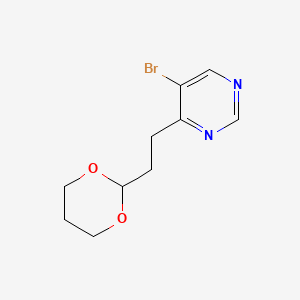

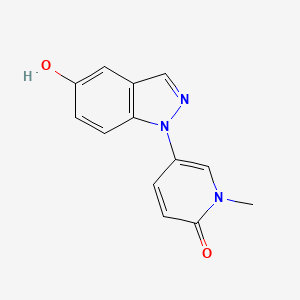
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)


![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)

